molecular formula C8H17Cl B13189495 Hexane, 1-chloro-3,4-dimethyl- CAS No. 2350-26-7

Hexane, 1-chloro-3,4-dimethyl-

Cat. No.: B13189495
CAS No.: 2350-26-7
M. Wt: 148.67 g/mol
InChI Key: FKUBXWPGZAKUSU-UHFFFAOYSA-N
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Description

Hexane, 1-chloro-3,4-dimethyl- is an organic compound belonging to the class of chlorinated hydrocarbons It is a derivative of hexane, where two methyl groups are attached to the third and fourth carbon atoms, and a chlorine atom is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 1-chloro-3,4-dimethyl- can be synthesized through several methods. One common approach involves the chlorination of 3,4-dimethylhexane. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst, such as ultraviolet light or a radical initiator, to facilitate the substitution of a hydrogen atom with a chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of hexane, 1-chloro-3,4-dimethyl- may involve large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-chloro-3,4-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases, such as sodium ethoxide or potassium tert-butoxide, are typically used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Alcohols or ethers, depending on the nucleophile used.

    Elimination Reactions: Alkenes, such as 3,4-dimethyl-1-hexene.

    Oxidation Reactions: Ketones or carboxylic acids, such as 3,4-dimethylhexan-2-one.

Scientific Research Applications

Hexane, 1-chloro-3,4-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of hexane, 1-chloro-3,4-dimethyl- involves its reactivity due to the presence of the chlorine atom. The chlorine atom makes the compound more susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of intermediates in substitution or elimination reactions.

Comparison with Similar Compounds

Hexane, 1-chloro-3,4-dimethyl- can be compared with other similar compounds, such as:

    Hexane, 1-chloro-: Lacks the additional methyl groups, leading to different reactivity and properties.

    Hexane, 3,4-dimethyl-: Does not contain the chlorine atom, resulting in different chemical behavior.

    Hexane, 1-bromo-3,4-dimethyl-: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.

Properties

CAS No.

2350-26-7

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-3,4-dimethylhexane

InChI

InChI=1S/C8H17Cl/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3

InChI Key

FKUBXWPGZAKUSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CCCl

Origin of Product

United States

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